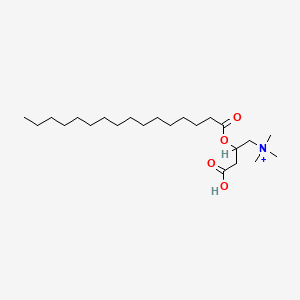

palmitoyl carnitine

Descripción

A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.

Propiedades

Número CAS |

7085-35-0 |

|---|---|

Fórmula molecular |

C23H46NO4+ |

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |

Clave InChI |

XOMRRQXKHMYMOC-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Sinónimos |

Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of Palmitoyl Carnitine in Mitochondrial Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This catabolic process breaks down long-chain fatty acids (LCFAs) to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain acyl-CoA (LC-CoA). The entry of LCFAs into the mitochondrial matrix is therefore a tightly regulated process facilitated by the carnitine shuttle. Palmitoyl (B13399708) carnitine, an ester of carnitine and palmitic acid, is the central molecule in this transport system for palmitoyl-CoA, one of the most common saturated fatty acids in the human body. This guide provides a detailed technical overview of the pivotal role of palmitoyl carnitine in mitochondrial β-oxidation, including the associated enzymatic processes, regulatory mechanisms, quantitative data, and key experimental methodologies.

The Carnitine Shuttle and the Formation of this compound

The transport of LCFAs into the mitochondrial matrix is a multi-step process known as the carnitine shuttle. This system is comprised of three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[1][2][3]

Activation of Palmitic Acid

Before entering the carnitine shuttle, palmitic acid must first be activated in the cytoplasm to palmitoyl-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetase (ACSL) and requires ATP and Coenzyme A (CoA).[4][5]

Carnitine Palmitoyltransferase I (CPT1)

CPT1 is an integral protein of the outer mitochondrial membrane and is the rate-limiting enzyme of the carnitine shuttle and, consequently, of mitochondrial LCFA β-oxidation.[6][7] It catalyzes the transesterification of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming This compound and releasing free CoA.[7][8]

There are three isoforms of CPT1 with distinct tissue distributions and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver and kidneys.[3]

-

CPT1B (muscle isoform): Primarily expressed in skeletal muscle and heart.[3]

-

CPT1C (brain isoform): Mainly located in the brain.[3]

The reaction catalyzed by CPT1 is: Palmitoyl-CoA + L-carnitine ↔ this compound + CoA-SH[4]

Transport of this compound into the Mitochondrial Matrix

Once formed in the intermembrane space, this compound is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20).[2][9] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.[9] This ensures a continuous supply of carnitine in the intermembrane space for the CPT1 reaction.

Reformation of Palmitoyl-CoA and Entry into β-Oxidation

Carnitine Palmitoyltransferase II (CPT2)

Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[10][11][12] It transfers the palmitoyl group from this compound back to CoA, reforming palmitoyl-CoA within the mitochondrial matrix and releasing free carnitine.[10]

The reaction catalyzed by CPT2 is: this compound + CoA-SH ↔ Palmitoyl-CoA + L-carnitine

Mitochondrial β-Oxidation of Palmitoyl-CoA

The regenerated palmitoyl-CoA is now available for β-oxidation in the mitochondrial matrix. This cyclical process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle. For palmitoyl-CoA (a C16 fatty acyl-CoA), this cycle repeats seven times, yielding eight molecules of acetyl-CoA, seven molecules of FADH₂, and seven molecules of NADH.[4]

Regulation of this compound Formation and Transport

The formation and transport of this compound are tightly regulated to match the cell's energy demands.

Malonyl-CoA Inhibition of CPT1

The primary physiological regulator of CPT1 is malonyl-CoA, an intermediate in fatty acid synthesis.[13][14] In the fed state, when glucose levels are high, increased insulin (B600854) signaling leads to a rise in cytosolic malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of CPT1A and CPT1B, thereby preventing the entry of fatty acids into the mitochondria for oxidation and promoting their storage as triglycerides.[13][14] Conversely, during fasting or exercise, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid oxidation.[13]

Substrate Availability

The availability of substrates, namely palmitoyl-CoA and carnitine, also influences the rate of this compound synthesis. The intracellular concentration of free L-carnitine can become a limiting factor for CPT1 activity, especially during high-intensity exercise when a significant portion of the carnitine pool is acetylated to acetylcarnitine.[15]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the transport and metabolism of this compound.

Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue |

| CPT1A | L-carnitine | ~30[13] | Not specified | Rat Liver[13] |

| Palmitoyl-CoA | ~80-90[16] | Not specified | Permeabilized Muscle Fibers[16] | |

| CPT1B | L-carnitine | ~500[13] | Not specified | Rat Muscle[13] |

| Palmitoyl-CoA | ~75[16] | Not specified | Isolated Mitochondria[16] | |

| CPT2 | 3-hydroxypalmitoyl-CoA | 20 ± 6[17] | Apparent Vmax of similar magnitude to other intermediates[17] | Purified Rat Liver[17] |

| 3-oxopalmitoyl-CoA | 65 ± 17[17] | Apparent Vmax of similar magnitude to other intermediates[17] | Purified Rat Liver[17] | |

| CACT | L-carnitine | 380 - 1500[18] | 0.20 - 0.34[18] | Rat Heart Mitochondria[18] |

Note: Vmax values are highly dependent on the experimental conditions and the purity of the enzyme preparation, and specific values for palmitoyl-CoA and this compound are not consistently reported in the literature.

Table 2: Physiological Concentrations of Key Metabolites

| Metabolite | Concentration | Cellular Compartment/Fluid | Notes |

| Free L-carnitine | 40 - 50 µmol/L[1] | Plasma[1] | Can be lower in deficiency states. |

| 50-100 μmol/L[19] | Blood stream[19] | ||

| Palmitoyl-CoA | Low nanomolar range (<5 nM)[20] | Cytosol (free, unbound)[20] | Tightly regulated. |

| This compound | Varies, can be measured in plasma and tissues | Plasma, Tissues | Levels can be indicative of metabolic disorders. |

| Malonyl-CoA | 3.5 µM (physiological range)[16] | Liver mitochondria[16] | Varies with nutritional state. |

Experimental Protocols

Measurement of CPT1 Activity using Radiolabeled L-carnitine

This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria.[8][18]

Objective: To determine the rate of this compound formation by CPT1.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Substrates: Palmitoyl-CoA, L-[³H]carnitine

-

Inhibitor (for control): Malonyl-CoA

-

Stopping Solution: 1 M HCl

-

Extraction Solvent: n-butanol (water-saturated)

-

Scintillation cocktail and counter

Procedure:

-

Prepare isolated mitochondria and determine the protein concentration.

-

In a microcentrifuge tube, add assay buffer and the mitochondrial suspension (e.g., 50 µg protein).

-

For inhibitor controls, add malonyl-CoA to the desired final concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of palmitoyl-CoA (e.g., 100 µM final concentration) and L-[³H]carnitine (e.g., 500 µM final concentration, with a specific activity of ~1-2 µCi/µmol).

-

Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.

-

Stop the reaction by adding ice-cold 1 M HCl.

-

Extract the radiolabeled this compound by adding an equal volume of water-saturated n-butanol, vortexing vigorously, and centrifuging to separate the phases.

-

Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the CPT1 activity as nmol of this compound formed per minute per mg of mitochondrial protein.

Measurement of Mitochondrial β-Oxidation in Permeabilized Cells using a Seahorse XF Analyzer

This protocol is based on methods for measuring CPT1-mediated respiration in permeabilized cells.[9][21][22][23][24][25]

Objective: To measure the oxygen consumption rate (OCR) driven by the oxidation of this compound.

Materials:

-

Adherent cells (e.g., C2C12 myotubes)

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Assay Medium: Substrate-free base medium supplemented with L-carnitine and malate.

-

Permeabilizing Agent: Digitonin or Seahorse XF Plasma Membrane Permeabilizer (PMP)

-

Substrate: this compound

-

Inhibitor (for control): Etomoxir (B15894) (CPT1 inhibitor)

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.

-

On the day of the assay, replace the culture medium with the assay medium.

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer according to the manufacturer's instructions.

-

Load the injection ports of the sensor cartridge with the permeabilizing agent, this compound, and any inhibitors to be tested.

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

Establish a baseline OCR.

-

Inject the permeabilizing agent to allow substrates access to the mitochondria.

-

Inject this compound to initiate β-oxidation-driven respiration and measure the increase in OCR.

-

Inject inhibitors such as etomoxir to confirm that the observed OCR is dependent on CPT1 activity.

-

Analyze the OCR data to determine the rate of mitochondrial β-oxidation.

Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of acylcarnitines, including this compound, in biological samples.[20][26][27][28][29]

Objective: To identify and quantify the abundance of various acylcarnitine species.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (isotopically labeled acylcarnitines)

-

Protein precipitation solvent (e.g., methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile (B52724) with formic acid and ammonium (B1175870) acetate)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard mixture.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol), vortex, and centrifuge.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the acylcarnitines using a chromatographic gradient.

-

Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) or a similar targeted mode.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for each acylcarnitine and its corresponding internal standard.

-

Calculate the concentration of each acylcarnitine based on the peak area ratio relative to its internal standard and a calibration curve.

-

Visualizations

Caption: The Carnitine Shuttle pathway for palmitoyl-CoA transport.

Caption: Workflow for measuring mitochondrial β-oxidation.

Caption: Regulation of CPT1 by malonyl-CoA.

Conclusion

This compound is an indispensable intermediate in the transport of activated palmitic acid into the mitochondria for β-oxidation. The formation of this compound, catalyzed by CPT1, is the primary rate-limiting and regulatory step in this pathway. A thorough understanding of the kinetics, regulation, and methods for studying the carnitine shuttle is crucial for research in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, as well as for the development of novel therapeutic agents targeting fatty acid metabolism. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Effects of palmitoyl CoA and this compound on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 12. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. sciex.com [sciex.com]

- 28. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 29. msacl.org [msacl.org]

The Central Role of Palmitoyl Carnitine in Cellular Energy Metabolism: A Technical Guide

Executive Summary: Palmitoyl (B13399708) carnitine is a pivotal molecule in cellular energy metabolism, serving as the essential transport form of long-chain fatty acids, such as palmitic acid, into the mitochondrial matrix for energy production. The impermeability of the inner mitochondrial membrane to long-chain acyl-CoAs necessitates a specialized transport mechanism known as the carnitine shuttle. Palmitoyl carnitine is the key intermediate in this process, generated by carnitine palmitoyltransferase 1 (CPT1), transported by carnitine-acylcarnitine translocase (CACT), and reconverted to palmitoyl-CoA by carnitine palmitoyltransferase 2 (CPT2) within the mitochondria. This guide provides an in-depth examination of the function of this compound, detailing its role in the carnitine shuttle, subsequent β-oxidation, and its impact on mitochondrial bioenergetics. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Fatty Acid Transport

Long-chain fatty acids are a primary and highly efficient energy source for many tissues, particularly the heart and skeletal muscle.[1] Their catabolism through β-oxidation yields substantial quantities of ATP.[2] This process occurs exclusively within the mitochondrial matrix. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-CoAs.[3] To overcome this barrier, cells employ the carnitine shuttle system, a multi-enzyme process that reversibly converts long-chain acyl-CoAs into acylcarnitine esters for transport into the mitochondria.[4] this compound, the ester derivative of the 16-carbon palmitic acid, is a principal example and a critical substrate for mitochondrial energy production.[5]

The Carnitine Shuttle: A Coordinated Transport System

The transport of palmitoyl-CoA from the cytoplasm into the mitochondrial matrix is a three-step process mediated by the carnitine shuttle. This system is essential for the oxidation of long-chain fatty acids.[3][4]

-

Esterification by CPT1: In the cytoplasm, palmitic acid is first activated to palmitoyl-CoA. On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[5][6] This is the rate-limiting step in long-chain fatty acid oxidation and a key regulatory point, notably through inhibition by malonyl-CoA.[3][7]

-

Translocation by CACT: this compound is then transported across the inner mitochondrial membrane into the matrix in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT).[8][9]

-

Re-conversion by CPT2: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the palmitoyl group from this compound back to CoA to regenerate palmitoyl-CoA and free L-carnitine.[5][6]

The regenerated palmitoyl-CoA is now available for β-oxidation within the matrix, while the liberated carnitine is shuttled back to the intermembrane space by CACT to participate in another transport cycle.

β-Oxidation of Palmitoyl-CoA

Once regenerated inside the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[2]

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

-

Thiolysis: Thiolase cleaves the bond, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire palmitoyl chain is converted into eight molecules of acetyl-CoA. The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while the NADH and FADH₂ donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP.[2] The complete oxidation of one molecule of palmitic acid yields a net of 106 ATP molecules.[2]

Quantitative Impact on Mitochondrial Function

The metabolism of this compound directly influences key mitochondrial parameters, including membrane potential, respiratory rate, and the production of reactive oxygen species (ROS).

Table 1: Effect of this compound on Mitochondrial Bioenergetics in Rat Ventricular Myocytes Data summarized from Ueta et al. (2007).[10]

| Parameter | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | Palmitoyl-CoA (10 µM) |

| Mitochondrial Membrane Potential (ΔΨm) | Slight Hyperpolarization | Slight Hyperpolarization | Depolarization | Depolarization |

| TMRE Intensity (% of baseline) | 115.5 ± 5.4% | 110.7 ± 1.6% | 61.9 ± 12.2% | N/A |

| mPTP Opening | No | No | Yes | No |

| Calcein (B42510) Intensity (% of baseline) | N/A | N/A | 70.7 ± 2.8% | N/A |

| ROS Generation | No significant increase | No significant increase | Significant Increase | No significant increase |

| DCF Intensity (fold of baseline) | N/A | N/A | 3.4 ± 0.3 | N/A |

Note: TMRE (Tetramethylrhodamine, ethyl ester) intensity is proportional to ΔΨm. A decrease in calcein intensity indicates mPTP opening. An increase in DCF (2′,7′-dichlorofluorescein) intensity indicates ROS production.

Table 2: Palmitate Oxidation in Isolated Mitochondria from L6E9 Myotubes Data summarized from Sebastián et al. (2009).[1]

| Condition (Adenoviral Infection) | Palmitate Oxidation to CO₂ (nmol/mg protein/h) | Fold Increase vs. LacZ |

| Ad-LacZ (Control) | 0.16 ± 0.009 | 1.0 |

| Ad-FATP1 Overexpression | ~0.27 | 1.7 |

Note: This table illustrates that enhancing fatty acid transport (via FATP1) upstream of the carnitine shuttle increases the overall rate of mitochondrial fatty acid oxidation.

Key Experimental Protocols

Reproducible and accurate measurement of this compound's metabolic effects is crucial for research. Below are summaries of key experimental methodologies.

This protocol assesses the capacity of isolated mitochondria to oxidize fatty acids to CO₂ and acid-soluble products (ASPs), which represent intermediates of the TCA cycle.

-

Mitochondrial Isolation: L6E9 myotubes are harvested and homogenized in an isolation buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the mitochondria-enriched fraction.[1]

-

Oxidation Assay: Isolated mitochondria are incubated in a pregassed buffer (e.g., MKRH) containing a radiolabeled substrate, such as [1-¹⁴C]palmitoyl-CoA or [1-¹⁴C]palmitic acid complexed with BSA.[1]

-

Product Measurement: The incubation is stopped by adding perchloric acid. The ¹⁴CO₂ produced is trapped and measured by scintillation counting. The supernatant is collected to measure the radioactivity of ¹⁴C-ASPs.[1]

These methods use fluorescent probes in permeabilized cells to monitor mitochondrial health in response to metabolic intermediates.

-

Cell Preparation: Rat ventricular myocytes are isolated and permeabilized with saponin (B1150181) to allow direct access to the mitochondria while maintaining their in-situ morphology.[10]

-

ΔΨm Measurement: Cells are loaded with Tetramethylrhodamine, ethyl ester (TMRE), a cationic dye that accumulates in mitochondria in a potential-dependent manner. Changes in mitochondrial fluorescence, monitored by confocal microscopy, reflect hyperpolarization (increased fluorescence) or depolarization (decreased fluorescence).[10]

-

mPTP Opening Measurement: Cells are co-loaded with calcein AM, which becomes fluorescent calcein. Calcein is quenched in the cytoplasm by CoCl₂, leaving only the mitochondrial signal. Opening of the mitochondrial permeability transition pore (mPTP) leads to the release of calcein from the matrix, observed as a decrease in fluorescence.[10]

This technique measures mitochondrial oxygen consumption to assess the function of the electron transport chain and oxidative phosphorylation with specific substrates.

Conclusion

This compound is not merely a passive intermediate but the central molecule in the transport of long-chain fatty acids for mitochondrial β-oxidation. Its formation, transport, and reconversion are tightly regulated steps that are critical for cellular energy homeostasis. Understanding the precise function and metabolic consequences of this compound is fundamental for research into metabolic diseases such as type 2 diabetes, obesity, and cardiovascular disorders, where fatty acid metabolism is often dysregulated.[3][8] The methodologies and data presented in this guide offer a technical foundation for professionals aiming to investigate and modulate this crucial metabolic pathway for therapeutic benefit.

References

- 1. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Exchange of acylcarnitine and carnitine across the inner mitochondrial membrane [reactome.org]

- 10. journals.physiology.org [journals.physiology.org]

Palmitoyl Carnitine and Its Pivotal Role in Mitochondrial Fatty Acid Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acids (LCFAs) represent a critical energy source for various tissues, particularly during periods of high energy demand or fasting. Their efficient transport from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation is paramount for cellular energy homeostasis. This process is orchestrated by the carnitine shuttle, a sophisticated transport system in which palmitoyl (B13399708) carnitine, an ester of palmitic acid and carnitine, plays a central role. This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of palmitoyl carnitine, the key enzymatic players involved, and the intricate signaling pathways that regulate this vital metabolic process. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of metabolism, drug discovery, and biomedical science.

Introduction: The Carnitine Shuttle and the Imperative of Fatty Acid Transport

The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, the activated form of LCFAs in the cytoplasm. The carnitine shuttle system circumvents this barrier, ensuring a steady supply of fatty acids for mitochondrial β-oxidation. This multi-step process involves the coordinated action of three key proteins: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2). This compound is the crucial intermediate that is transported across the inner mitochondrial membrane, acting as the carrier for the palmitoyl group.

The Molecular Machinery of this compound Transport

The transport of this compound is a cyclical process involving its formation in the intermembrane space, translocation across the inner mitochondrial membrane, and subsequent conversion back to palmitoyl-CoA in the mitochondrial matrix.

Carnitine Palmitoyltransferase 1 (CPT1): The Gateway to Fatty Acid Oxidation

Located on the outer mitochondrial membrane, CPT1 catalyzes the initial and rate-limiting step of the carnitine shuttle. It facilitates the transesterification of a long-chain fatty acyl-CoA, such as palmitoyl-CoA, with L-carnitine to form the corresponding acylcarnitine, in this case, this compound, and releases Coenzyme A (CoA).[1]

Palmitoyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver, kidney, and other lipogenic tissues.

-

CPT1B (muscle isoform): The dominant isoform in skeletal muscle, heart, and brown adipose tissue, tissues with high fatty acid oxidative capacity.

-

CPT1C: Primarily expressed in the brain, particularly in neurons, where its precise role in fatty acid metabolism is still under investigation.[2]

Carnitine-Acylcarnitine Translocase (CACT): The Inner Membrane Transporter

Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[3] This transport occurs via a one-to-one exchange mechanism, where one molecule of this compound is imported into the matrix for every molecule of free carnitine that is exported back to the intermembrane space.[4] This antiport mechanism ensures the regeneration of the carnitine pool in the intermembrane space for continued CPT1 activity.

Carnitine Palmitoyltransferase 2 (CPT2): Regeneration of Palmitoyl-CoA in the Matrix

Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound to intramitochondrial CoA, regenerating palmitoyl-CoA and releasing free carnitine.[5] The newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral, while the liberated carnitine is transported back to the intermembrane space by CACT.

Quantitative Data on this compound Transport

The efficiency of the carnitine shuttle is determined by the kinetic properties of its constituent enzymes and transporter. These parameters can vary depending on the tissue, isoform, and metabolic state.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

| Isoform | Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| CPT1A | Rat Liver | Palmitoyl-CoA | 25 | 10.5 | N/A |

| CPT1A | Rat Liver | L-Carnitine | 250 | 10.5 | N/A |

| CPT1B | Rat Heart | Palmitoyl-CoA | 30 | 2.5 | N/A |

| CPT1B | Rat Skeletal Muscle | L-Carnitine | 500 | 1.8 | N/A |

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)

| Tissue | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Heart Mitochondria | L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [6] |

| Reconstituted Rat Liver | L-Carnitine | 0.51 | 1.7 (mmol/min/g protein) | [7] |

Table 3: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)

| Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Liver Mitochondria | Palmitoylcarnitine | 67 | 15.4 | N/A |

| Rat Liver Mitochondria | CoA | 5.5 | 15.4 | N/A |

Table 4: Inhibition of CPT1 by Malonyl-CoA

| Isoform | Tissue/Preparation | Palmitoyl-CoA Concentration (µM) | IC50 (µM) | Reference |

| CPT1A | N/A | N/A | 116 | [8] |

| CPT1B | N/A | N/A | 0.29 | [8] |

| CPT1 | Isolated Muscle Mitochondria | 25 | 0.034 | [9] |

| CPT1 | Permeabilized Muscle Fibers | 25 | 0.61 | [9] |

| CPT1 | Isolated Muscle Mitochondria | 150 | 0.49 | [9] |

| CPT1 | Permeabilized Muscle Fibers | 150 | 6.3 | [9] |

Regulation of this compound Transport

The flux of fatty acids through the carnitine shuttle is tightly regulated to match the cell's energy demands. This regulation occurs at multiple levels, including allosteric control of CPT1 and transcriptional regulation of the shuttle components.

Allosteric Regulation by Malonyl-CoA

Malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[10] This provides a reciprocal regulatory mechanism: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is inhibited, preventing a futile cycle. The sensitivity of CPT1 isoforms to malonyl-CoA inhibition differs, with CPT1B being significantly more sensitive than CPT1A.

Signaling Pathways Regulating the Carnitine Shuttle

Several key signaling pathways converge to regulate the activity and expression of the carnitine shuttle components.

AMPK acts as a cellular energy sensor. When the AMP:ATP ratio rises, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10] This leads to a decrease in malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[11]

PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα is a key regulator of fatty acid oxidation. Upon activation by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1A and CPT2, leading to their increased transcription.[12][13]

SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes involved in β-oxidation, such as long-chain acyl-CoA dehydrogenase (LCAD).[8] By enhancing the activity of these enzymes, SIRT3 promotes the efficient breakdown of fatty acids once they are transported into the mitochondrial matrix. While SIRT3 does not directly regulate the carnitine shuttle components, its activity is critical for the overall efficiency of the fatty acid oxidation pathway that the shuttle feeds into.

Experimental Protocols

Accurate measurement of the components and activity of the carnitine shuttle is essential for studying fatty acid metabolism. The following are detailed protocols for key experiments.

Spectrophotometric Assay for CPT1 Activity

This assay measures the forward reaction of CPT1 by detecting the release of CoA-SH, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

-

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

-

DTNB solution: 10 mM in Assay Buffer

-

L-Carnitine solution: 50 mM in water

-

Palmitoyl-CoA solution: 1 mM in water

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DTNB solution, and L-Carnitine solution.

-

Add the mitochondrial or cell homogenate sample to the wells of the microplate.

-

Initiate the reaction by adding the Palmitoyl-CoA solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm at 30°C for 5-10 minutes.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve. One unit of CPT1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.

-

Radiolabeled Fatty Acid Uptake Assay

This method measures the uptake of radiolabeled palmitate into cultured cells.

-

Materials:

-

Cultured cells (e.g., adipocytes, myocytes)

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

[3H]-Palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Stop Solution: Ice-cold PBS with 0.2% BSA

-

Lysis Buffer: 0.1 M NaOH, 0.1% SDS

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a stock solution of [3H]-palmitate complexed to BSA in Uptake Buffer.

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash the cells with Uptake Buffer.

-

Initiate the uptake by adding the [3H]-palmitate-BSA solution and incubate for a defined period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.

-

Lyse the cells with Lysis Buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of the cell lysate.[14]

-

Seahorse XF Palmitate Oxidation Assay

This assay measures the oxygen consumption rate (OCR) of live cells in response to the addition of palmitate, providing a real-time assessment of fatty acid oxidation.

-

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, cartridges)

-

Cultured cells

-

Seahorse XF Base Medium

-

Palmitate-BSA conjugate

-

L-Carnitine

-

Etomoxir (CPT1 inhibitor)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

-

Procedure:

-

Seed cells in a Seahorse XF culture plate and allow them to adhere.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the Seahorse XF cartridge with the compounds to be injected: Port A (Palmitate-BSA), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A). A parallel set of wells should receive Etomoxir prior to the addition of palmitate to confirm CPT1-dependent oxidation.

-

Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.

-

The instrument will measure the basal OCR, and then the OCR after the sequential injection of the compounds, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence of palmitate.[15]

-

Conclusion and Future Directions

The transport of this compound via the carnitine shuttle is a fundamental process in cellular energy metabolism. Its intricate regulation at both the enzymatic and transcriptional levels highlights its importance in maintaining metabolic flexibility and responding to varying energy demands. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, where fatty acid metabolism is often dysregulated. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuances of this compound transport and its role in health and disease. Future research will likely focus on the development of novel therapeutic strategies that target specific components of the carnitine shuttle to modulate fatty acid oxidation for the treatment of metabolic disorders. The continued development of advanced analytical techniques will further enhance our ability to dissect the complex regulatory networks governing this vital metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [ideas.repec.org]

- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]

- 10. academic.oup.com [academic.oup.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to the Carnitine Shuttle System and the Pivotal Role of Palmitoyl-carnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carnitine shuttle system is a critical metabolic pathway responsible for the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where they undergo β-oxidation for energy production. This process is indispensable for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Palmitoyl-carnitine, an ester derivative of carnitine and palmitic acid, is the central transportable form of LCFAs across the inner mitochondrial membrane. The shuttle's rate-limiting enzyme, carnitine palmitoyltransferase 1 (CPT1), is a key regulatory node in cellular metabolism and a prime target for therapeutic intervention in a variety of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disorders. This technical guide provides a comprehensive overview of the carnitine shuttle system, detailing the function of its core components, presenting quantitative data on enzyme kinetics and metabolite concentrations, outlining experimental protocols for its study, and discussing its relevance in drug development.

The Core Mechanism of the Carnitine Shuttle System

The transport of LCFAs into the mitochondrial matrix is a three-step process facilitated by the carnitine shuttle, which is composed of three key proteins: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[1][2][3]

-

Activation and Esterification (CPT1): LCFAs are first activated to their coenzyme A (CoA) esters (acyl-CoAs) in the cytosol. The outer mitochondrial membrane is permeable to these long-chain acyl-CoAs.[4] CPT1, an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as palmitoyl-carnitine, and releasing free CoA.[5][6] This reaction is the rate-limiting step of the carnitine shuttle and a major point of regulation.[7]

-

Translocation (CACT): Palmitoyl-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[6][8][9] This transport occurs via an antiport mechanism, where one molecule of palmitoyl-carnitine is exchanged for one molecule of free carnitine from the mitochondrial matrix.[8][9]

-

Re-esterification (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the palmitoyl (B13399708) group from palmitoyl-carnitine back to CoA, regenerating palmitoyl-CoA and releasing free carnitine.[10][11] The newly formed palmitoyl-CoA is now available for β-oxidation, while the liberated carnitine is transported back to the cytosol by CACT to continue the shuttle.[12]

Palmitoyl-carnitine: The Central Intermediate

Palmitoyl-carnitine is the critical transportable form of palmitic acid, a common saturated long-chain fatty acid. Its formation allows the otherwise impermeable long-chain acyl group to traverse the inner mitochondrial membrane.[4] Beyond its role as a transport intermediate, high concentrations of palmitoyl-carnitine can also have regulatory effects, including potential feedback inhibition of the carnitine shuttle.[13]

Quantitative Data

Understanding the quantitative aspects of the carnitine shuttle is crucial for building accurate metabolic models and for designing effective therapeutic modulators.

Table 1: Enzyme Kinetics of the Carnitine Shuttle Components

| Enzyme | Substrate | Species/System | K_m | V_max | Reference |

| CPT1A (Liver) | L-carnitine | Pig | 164 - 216 µmol/L | - | [14] |

| CPT1B (Muscle) | L-carnitine | Pig | 480 ± 44 µmol/L | - | [14] |

| CACT | L-carnitine | Rat Heart Mitochondria | 0.38 - 1.50 mM | 0.20 - 0.34 nmol/mg·min | [8] |

| CPT2 | Palmitoyl-carnitine | Human Skeletal Muscle | - | - | [13] |

| CACT | Octanoylcarnitine | Rat Heart Mitochondria | K_i = 0.10 mM | - | [8] |

| CACT | Acetylcarnitine | Rat Heart Mitochondria | K_i = 1.1 mM | - | [8] |

Table 2: Inhibition of CPT1 by Malonyl-CoA

| CPT1 Isoform | Species/System | IC_50 of Malonyl-CoA (µM) | Reference |

| CPT1A | Mouse (expressed in S. cerevisiae) | 116 | [15] |

| CPT1B | Mouse (expressed in S. cerevisiae) | 0.29 | [15] |

| CPT1A | Rat | 1.9 | [1] |

| CPT1B | Human | 0.097 | [1] |

| CPT1B | Untrained Human Skeletal Muscle | 0.49 ± 0.17 | [1] |

| CPT1B | Trained Human Skeletal Muscle | 0.17 ± 0.04 | [1] |

| CPT1B | Permeabilized Human Muscle Fibers (25 µM Palmitoyl-CoA) | 0.61 | [12][16] |

| CPT1B | Permeabilized Human Muscle Fibers (150 µM Palmitoyl-CoA) | 6.3 | [12][16] |

Table 3: Physiological Concentrations of Carnitine and Acylcarnitines

| Metabolite | Tissue/Fluid | Species | Concentration | Reference |

| Total Carnitine | Skeletal Muscle (dry weight) | Pig | 5.8 ± 0.7 µmoles/g | [17] |

| Free Carnitine | Plasma | Human | ~83% of total plasma carnitine | [18] |

| Acylcarnitines | Plasma | Human | ~17% of total plasma carnitine | [18] |

| Malonyl-CoA | Human Vastus Lateralis Muscle (basal) | Human | 0.20 ± 0.01 nmol/g | [19] |

| Malonyl-CoA | Human Vastus Lateralis Muscle (hyperinsulinemic) | Human | 0.24 ± 0.01 nmol/g | [19] |

Regulation of the Carnitine Shuttle

The carnitine shuttle is tightly regulated to match the rate of fatty acid oxidation with the cell's energy demands and the availability of other substrates like glucose.

Malonyl-CoA: The Primary Regulator

The most well-characterized regulatory mechanism of the carnitine shuttle is the inhibition of CPT1 by malonyl-CoA.[20][21] Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids.[6] Its presence signals that the cell is in an anabolic state, and therefore, fatty acid oxidation should be suppressed to prevent a futile cycle of simultaneous synthesis and degradation.[22]

The different isoforms of CPT1 exhibit varying sensitivities to malonyl-CoA inhibition, which reflects their tissue-specific roles. CPT1B, the predominant isoform in muscle and heart, is significantly more sensitive to malonyl-CoA than the liver isoform, CPT1A.[1][15] This allows for tight control of fatty acid oxidation in tissues that rely heavily on this energy source.

Upstream Signaling: The AMPK-ACC Axis

The cellular levels of malonyl-CoA are controlled by the activity of acetyl-CoA carboxylase (ACC), the enzyme that synthesizes it.[23][24] ACC is, in turn, regulated by the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[21][23][24]

When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition.[21][24] This reduces the production of malonyl-CoA, thereby relieving the inhibition of CPT1 and allowing for an increased rate of fatty acid oxidation to generate ATP.[25] Conversely, when energy levels are high, AMPK is inactive, ACC is active, and the resulting high levels of malonyl-CoA inhibit CPT1.[25]

Other Regulatory Mechanisms

-

Feedback Inhibition: High concentrations of long-chain acyl-CoAs and acylcarnitines can exert feedback inhibition on the components of the carnitine shuttle.[13]

-

Transcriptional Regulation: The expression of the genes encoding the carnitine shuttle proteins can be regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are involved in the long-term adaptation to changes in fatty acid availability.

-

Interaction with other Metabolic Pathways: The carnitine shuttle is intricately linked with other metabolic pathways, such as the TCA cycle and glycolysis.[10] The availability of substrates from these pathways can influence the rate of fatty acid oxidation.

Role in Drug Development

The central role of the carnitine shuttle in fatty acid metabolism makes it an attractive target for therapeutic intervention in a range of diseases.

CPT1 Inhibition

In conditions such as type 2 diabetes and obesity, there is often an over-reliance on fatty acid oxidation and a corresponding decrease in glucose utilization.[5] Inhibitors of CPT1 aim to shift the metabolic balance back towards glucose oxidation by blocking the entry of fatty acids into the mitochondria.

-

Etomoxir (B15894): An irreversible inhibitor of CPT1, etomoxir has been shown to improve glucose tolerance.[26] However, its development was halted due to concerns about hepatotoxicity.

-

Oxfenicine: Another CPT1 inhibitor, oxfenicine, has been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models of diet-induced obesity.[27]

-

Perhexiline (B1211775): An anti-anginal drug that inhibits both CPT1 and CPT2, perhexiline shifts myocardial metabolism from fatty acids to glucose, improving cardiac efficiency.[2][28][29][30]

Targeting CPT2 and CACT

While CPT1 has been the primary focus of drug development, there is growing interest in targeting CPT2 and CACT.[24][31] Inhibition of these components could also modulate fatty acid oxidation, and may offer different therapeutic windows or side-effect profiles compared to CPT1 inhibitors.[24] For instance, bezafibrate (B1666932) has been investigated for its potential to increase CPT2 activity in certain genetic deficiencies.[17]

Experimental Protocols

Accurate and reproducible methods for measuring the activity of the carnitine shuttle components are essential for both basic research and drug discovery.

Measurement of CPT1 Activity (Radiometric Assay)

This protocol is a widely used method for determining CPT1 activity by measuring the formation of radiolabeled palmitoyl-carnitine.

Materials:

-

Isolated mitochondria or cell homogenates

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4)

-

Palmitoyl-CoA solution

-

L-[³H]carnitine

-

Bovine serum albumin (BSA), fatty acid-free

-

Stopping solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., n-butanol)

-

Scintillation cocktail

Procedure:

-

Prepare the enzyme source (e.g., isolated mitochondria) and determine the protein concentration.

-

In a microcentrifuge tube, add the assay buffer containing BSA.

-

Add the enzyme preparation and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Add n-butanol to extract the radiolabeled palmitoyl-carnitine. Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the L-[³H]carnitine.

Measurement of CACT Activity (Proteoliposome Reconstitution Assay)

This method allows for the study of CACT transport activity in a controlled, in vitro system.

Materials:

-

Purified CACT protein

-

Liposomes (e.g., from E. coli phospholipids)

-

Bio-Beads SM-2

-

[³H]carnitine

-

Palmitoyl-carnitine

-

Sephadex G-75 columns

Procedure:

-

Reconstitution: Solubilize liposomes and purified CACT protein with a detergent (e.g., Triton X-100). Remove the detergent by incubation with Bio-Beads to allow the formation of proteoliposomes containing CACT.

-

Internal Substrate Loading: Load the proteoliposomes with a high concentration of non-radiolabeled carnitine or palmitoyl-carnitine.

-

Transport Assay: Initiate the transport reaction by adding external [³H]carnitine to the proteoliposome suspension.

-

Stopping the Reaction: At various time points, stop the transport by passing the proteoliposomes through a Sephadex G-75 column to separate the external (untransported) radiolabel from the proteoliposomes.

-

Quantification: Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.

-

Data Analysis: Calculate the rate of transport (nmol/min/mg of protein).

Structural Biology Insights

The three-dimensional structures of the carnitine shuttle components are crucial for understanding their mechanisms of action and for structure-based drug design.

-

CPT1: While a full crystal structure of CPT1 is not yet available, a 3D structural model of the liver isoform (CPT1A) has been proposed based on its homology to carnitine acetyltransferase.[4] This model has been instrumental in identifying putative catalytic residues and in understanding the structural basis of CPT1A deficiencies.[4] The N-terminal regulatory domain of the brain isoform (CPT1C) has been determined by NMR spectroscopy.[8]

-

CPT2: The crystal structure of rat CPT2 has been solved at high resolution, both alone and in complex with an inhibitor.[1][15][28][29][30] These structures have provided valuable insights into substrate binding, specificity, and the mechanism of inhibition, paving the way for the rational design of new antidiabetic drugs.[1]

-

CACT: The exon-intron structure of the human CACT gene has been determined.[2] While a high-resolution crystal structure of the protein is not yet available, its function as a transporter within the mitochondrial inner membrane is well-established.[9]

Logical Relationships and Interplay

The carnitine shuttle does not operate in isolation but is part of a complex and highly regulated metabolic network.

Conclusion

The carnitine shuttle system, with palmitoyl-carnitine as its key intermediate, is a fundamental process in cellular energy metabolism. Its intricate regulation, particularly at the level of CPT1, highlights its role as a central hub for integrating signals about the cell's energetic and nutritional status. The growing understanding of the molecular mechanisms and structural biology of the carnitine shuttle components is opening up new avenues for the development of targeted therapies for a wide range of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical metabolic pathway and unlock its therapeutic potential.

References

- 1. The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure and organization of the human carnitine/acylcarnitine translocase (CACT1) gene2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural model of carnitine palmitoyltransferase I based on the carnitine acetyltransferase crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Carnitine shuttle [reactome.org]

- 6. Acyl Carnitine Translocase: MCAT Guide to Fatty Acid Transport & β-Oxidation — King of the Curve [kingofthecurve.org]

- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 10. Carnitine Shuttle and Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Carnitine/acylcarnitine translocase and carnitine palmitoyltransferase 2 form a complex in the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carnitine-acylcarnitine translocase deficiency: Two neonatal cases with common splicing mutation and in vitro bezafibrate response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Malonyl CoA control of fatty acid oxidation in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fatty acid oxidation and the regulation of malonyl-CoA in human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. S-EPMC2937350 - Crystal structure of rat carnitine palmitoyltransferase II (CPT-II). - OmicsDI [omicsdi.org]

- 28. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rcsb.org [rcsb.org]

- 30. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Engine of Fatty Acid Oxidation: A Technical Guide to the Biosynthesis and Degradation of Palmitoyl Carnitine

For Researchers, Scientists, and Drug Development Professionals

Palmitoyl (B13399708) carnitine is a critical intermediate in cellular energy metabolism, serving as the transport-competent form of palmitic acid for its entry into the mitochondrial matrix, the site of β-oxidation. The precise regulation of its synthesis and breakdown is paramount for metabolic homeostasis. Dysregulation of these pathways is implicated in a range of metabolic diseases, including insulin (B600854) resistance, cardiovascular disease, and inherited metabolic disorders, making the enzymes of the carnitine shuttle attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathways of palmitoyl carnitine biosynthesis and degradation, detailed experimental protocols for their investigation, and a summary of key quantitative data.

The Carnitine Shuttle: An Overview of this compound Metabolism

The transport of long-chain fatty acids such as palmitate from the cytosol into the mitochondrial matrix is accomplished via the carnitine shuttle. This multi-step process involves the coordinated action of three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

Biosynthesis of this compound:

The synthesis of this compound occurs on the outer mitochondrial membrane.

-

Activation of Palmitate: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters. In the case of palmitic acid, this is converted to palmitoyl-CoA.

-

CPT1-Mediated Esterification: Carnitine Palmitoyltransferase I (CPT1), an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[1] This is the rate-limiting step of fatty acid oxidation.[1]

Mitochondrial Transport:

-

Translocation across the Inner Membrane: this compound is then transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[2] This transport occurs in a 1:1 exchange for a molecule of free carnitine from the matrix moving out into the intermembrane space.[2]

Degradation of this compound:

The breakdown of this compound occurs within the mitochondrial matrix.

-

CPT2-Mediated Re-esterification: Carnitine Palmitoyltransferase II (CPT2), located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound back to mitochondrial CoA, regenerating palmitoyl-CoA and releasing free L-carnitine into the matrix.[2]

-

Entry into β-Oxidation: The newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative parameters for the enzymes involved in this compound metabolism. These values can vary depending on the tissue, species, and experimental conditions.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferases

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| CPT1A (Liver) | L-Carnitine | 164 - 219 µM | 1.22 nmol/min/mg protein | Pig Liver | [3][4] |

| Palmitoyl-CoA | 75 - 80 µM | - | Rat Liver | [5] | |

| CPT1B (Muscle) | L-Carnitine | 480 µM | 0.54 nmol/min/mg protein | Pig Muscle | [3][4] |

Table 2: Inhibition Constants for CPT1

| Inhibitor | Enzyme | Ki | IC50 | Source Organism/Tissue | Reference |

| Malonyl-CoA | CPT1A (Liver) | Increases with temperature | 1.6 - 16.2 µM | Rat Liver | [6][7] |

| CPT1B (Muscle) | Much lower than liver enzyme | 0.29 µM | - | [8][9] | |

| Etomoxir | CPT1A | - | 10 µM (rat), 1 µM (guinea pig), 0.1 µM (human) | Hepatocytes | [10] |

| CPT1 | - | 2.76 µM | Human KB cells | [11] |

Signaling Pathways and Regulation

The biosynthesis and degradation of this compound are tightly regulated to meet the energetic demands of the cell and to coordinate fatty acid metabolism with other metabolic pathways, such as glucose metabolism.

Allosteric Regulation

The primary short-term regulatory mechanism is the allosteric inhibition of CPT1 by malonyl-CoA . Malonyl-CoA is the first committed intermediate in de novo fatty acid synthesis. When glucose levels are high and fatty acid synthesis is active, malonyl-CoA levels rise, inhibiting CPT1 and preventing fatty acids from entering the mitochondria for oxidation. Conversely, during fasting or exercise, when fatty acid oxidation is required, malonyl-CoA levels decrease, relieving the inhibition of CPT1.

Transcriptional Regulation

Long-term regulation is achieved through the transcriptional control of the genes encoding the carnitine shuttle enzymes. Key transcription factors involved include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα, are activated by fatty acids and their derivatives. They upregulate the expression of genes involved in fatty acid oxidation, including CPT1A, CPT1B, CPT2, and SLC25A20 (CACT).[12][13]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): This transcription factor is activated by insulin and promotes the expression of genes involved in fatty acid synthesis. It can indirectly suppress fatty acid oxidation by increasing the production of malonyl-CoA.[14]

Hormonal Regulation

Hormones play a crucial role in coordinating fatty acid metabolism:

-

Insulin: In the fed state, high insulin levels promote glucose utilization and fatty acid synthesis. Insulin stimulates the activity of acetyl-CoA carboxylase (ACC), leading to increased malonyl-CoA production and subsequent inhibition of CPT1. Insulin also activates SREBP-1c, further promoting lipogenesis.[14][15]

-

Glucagon (B607659) and Epinephrine (B1671497): During fasting or stress, glucagon and epinephrine signaling leads to the phosphorylation and inactivation of ACC, resulting in lower malonyl-CoA levels and the activation of CPT1, thereby promoting fatty acid oxidation.[2]

Below is a diagram illustrating the core biosynthesis and degradation pathways of this compound and their regulation.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. porkgateway.org [porkgateway.org]

- 4. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]

- 5. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature effects on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differences in the sensitivity of carnitine palmitoyltransferase to inhibition by malonyl-CoA are due to differences in Ki values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. (R)-(+)-Etomoxir, CPT1 inhibitor (CAS 124083-20-1) | Abcam [abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Requirement for Fatty Acid Oxidation in the Hormone-Induced Meiotic Maturation of Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Palmitoyl Carnitine: A Comprehensive Technical Guide on Tissue Levels and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) carnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a key process for ATP production.[1] The concentration of palmitoyl carnitine in various tissues is a dynamic indicator of fatty acid metabolism and can be altered in various physiological and pathological states, including metabolic disorders and cardiovascular diseases. This technical guide provides an in-depth overview of the endogenous levels of this compound in different tissues, detailed experimental protocols for its quantification, and a visualization of its role in metabolic pathways.

Data Presentation: Endogenous Levels of this compound

The following table summarizes the quantitative data on endogenous this compound levels in various tissues from different species. These values can vary based on the physiological state, diet, and analytical methods used.

| Tissue | Species | Concentration | Notes | Reference |

| Human | ||||

| Plasma | Human | 0.15 ± 0.17 µM | Children (1-13 years old) | [2] |

| Plasma | Human | Not Quantified | Detected in adults | [2] |

| Plasma | Human (Type 2 Diabetes) | Significantly higher than controls | During insulin (B600854) clamp at fasting | [3] |

| Plasma | Human (Acute Decompensated Cirrhosis) | 1.51-fold higher than healthy individuals | [4] | |

| Skeletal Muscle | Human | ~0.3 - 0.6 nmol/g wet weight | Estimated from graphical data in young, fit elderly, and frail elderly individuals. | [1] |

| Heart | Human (End-stage heart failure) | Significantly greater than controls | [5] | |

| Liver | Human (Nonalcoholic fatty liver disease) | Positive correlation with long-chain acylcarnitines | [6] | |

| Rodent | ||||

| Plasma | Mouse | ~20-fold greater in Cpt2Sk-/- mice | Compared to control mice. | [7] |

| Skeletal Muscle | Mouse (Cpt2Sk-/-) | Substantial accumulation | ~20-fold greater than control mice. | [7] |

| Skeletal Muscle | Rat | Not specified, but profiles altered by diet | Overexpression of CPT1 did not alter acylcarnitine profiles. | [8][9] |

| Heart | Rat | 0.7 to 64.5 mmoles/kg dry weight | After 30 min exposure to 0.7 to 100 µM extracellular this compound. | [10] |

| Liver | Mouse (Fetal) | Not specified, but affects erythroid colony formation | In vitro cell culture. | [11] |

| Liver | Mouse | ~2- to 3-fold increase in Cpt2 knockout | Following a ketogenic diet. | [12] |

| Liver | Rat | Not specified, but CPT-1 activity is regulated by starvation | [7] |

Experimental Protocols

The accurate quantification of this compound in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Tissue Sample Preparation

a. Homogenization:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Add 1 mL of ice-cold 80% methanol/water solution containing an isotopically labeled internal standard (e.g., d3-palmitoyl carnitine).

-

Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[13]

-

Collect the supernatant for further processing.

b. Protein Precipitation:

-

To the supernatant from the homogenization step, or to a plasma/serum sample, add 3 volumes of ice-cold acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10-20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

a. Chromatographic Separation:

-

Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[2][14]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is employed, starting with a high aqueous phase and gradually increasing the organic phase to elute this compound.

-

Flow Rate: Typically 0.3-0.5 mL/min.

b. Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1

-

d3-Palmitoyl carnitine (Internal Standard): Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-35 eV.

Mandatory Visualizations

Signaling Pathway: The Carnitine Shuttle

The following diagram illustrates the crucial role of this compound in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Caption: The Carnitine Shuttle Pathway.

Experimental Workflow: Quantification of this compound

The diagram below outlines the key steps involved in the quantification of this compound from biological tissue samples.

References

- 1. researchgate.net [researchgate.net]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-carnitine promotes liver regeneration after hepatectomy by enhancing lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoylcarnitine impairs immunity in decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of carnitine palmitoyltransferase-1 in skeletal muscle is sufficient to enhance fatty acid oxidation and improve high-fat diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of L-carnitine and palmitoyl-L-carnitine on erythroid colony formation in fetal mouse liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of carnitine palmitoyltransferase I in skeletal muscle in vivo increases fatty acid oxidation and reduces triacylglycerol esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bevital.no [bevital.no]

Palmitoyl Carnitine: A Key Biomarker in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Palmitoyl (B13399708) carnitine, a critical intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, is emerging as a significant biomarker for a range of metabolic diseases. Dysregulation of fatty acid metabolism, a hallmark of many metabolic disorders, often leads to altered levels of palmitoyl carnitine and other acylcarnitines in tissues and circulation. This guide provides a comprehensive overview of the role of this compound as a biomarker, focusing on its association with insulin (B600854) resistance, cardiovascular disease, fatty acid oxidation disorders, and non-alcoholic fatty liver disease (NAFLD). It details the analytical methodologies for its quantification, explores the underlying signaling pathways, and presents key quantitative data from recent studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for metabolic diseases.

Introduction to this compound and its Metabolic Role

This compound is an ester formed from palmitic acid, a 16-carbon saturated fatty acid, and L-carnitine. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, a critical and rate-limiting step in fatty acid β-oxidation.[1][2] This process, known as the carnitine shuttle, is essential for cellular energy production, particularly in tissues with high energy demands such as skeletal muscle and the heart.[3][4]